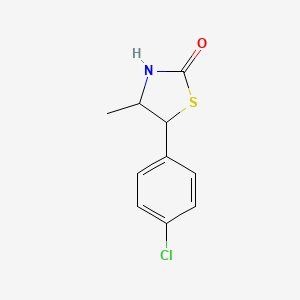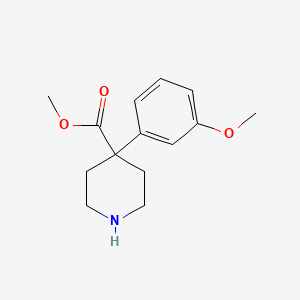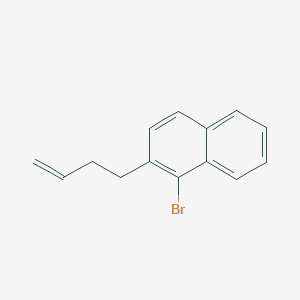![molecular formula C11H14N2OS B14138314 1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol CAS No. 926272-21-1](/img/structure/B14138314.png)
1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol is a complex organic compound with a unique structure that includes a thieno[2,3-B]pyridine core
Métodos De Preparación
The synthesis of 1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol typically involves multi-step organic reactions. One common synthetic route includes the condensation of cyanothioacetamide with acetaldehyde and 1-(prop-1-en-2-yl)-piperidine, followed by further reactions to introduce the amino and ethanol functional groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol involves its interaction with specific molecular targets and pathways. The amino and ethanol functional groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol can be compared with other similar compounds, such as:
1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanone:
(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)(2,4-dichlorophenyl)methanone: This compound includes a dichlorophenyl group, which can enhance its biological activity and specificity.
Methanone, (3-amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)phenyl-:
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications.
Propiedades
Número CAS |
926272-21-1 |
|---|---|
Fórmula molecular |
C11H14N2OS |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
1-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanol |
InChI |
InChI=1S/C11H14N2OS/c1-5-4-6(2)13-11-8(5)9(12)10(15-11)7(3)14/h4,7,14H,12H2,1-3H3 |
Clave InChI |
SXVGQMSROJVSEG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C(=C(S2)C(C)O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]furan-2-carboxamide](/img/structure/B14138239.png)
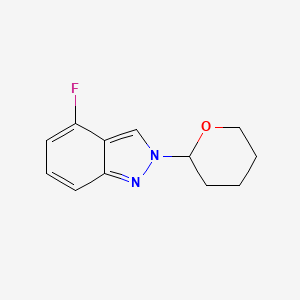
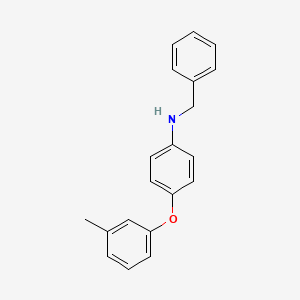
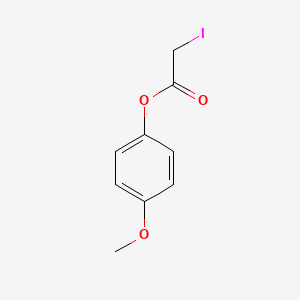
![2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one](/img/structure/B14138258.png)
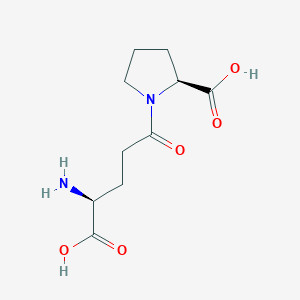
![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B14138267.png)


![2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14138290.png)
![5-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B14138300.png)
